molecular formula C15H22N2O6 B4197318 N-(3-isopropoxypropyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-isopropoxypropyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B4197318
M. Wt: 326.34 g/mol
InChI Key: FJKQDEAALDFBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-4,5-dimethoxy-2-nitrobenzamide, commonly known as 'Ispronicline', is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. This compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

Ispronicline acts as an agonist of the nicotinic acetylcholine receptor, which is involved in various cognitive and physiological functions. By binding to this receptor, Ispronicline enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are crucial for cognitive function and memory.
Biochemical and physiological effects:
Studies have shown that Ispronicline can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Ispronicline has been shown to improve attention and impulse control in animal models of N-(3-isopropoxypropyl)-4,5-dimethoxy-2-nitrobenzamide. Ispronicline has also been shown to have a positive effect on the brain's reward system, which may have implications for the treatment of addiction.

Advantages and Limitations for Lab Experiments

Ispronicline has several advantages for use in lab experiments. It has a high potency and selectivity for the nicotinic acetylcholine receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, Ispronicline has limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for the study of Ispronicline. One potential avenue is the development of more potent and selective nicotinic acetylcholine receptor agonists based on the structure of Ispronicline. Additionally, further studies are needed to elucidate the mechanism of action of Ispronicline and its potential use in the treatment of various neurological disorders. Finally, studies are needed to determine the safety and efficacy of Ispronicline in human clinical trials.

Scientific Research Applications

Ispronicline has been studied extensively for its potential use in the treatment of various neurological disorders. Studies have shown that Ispronicline can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Ispronicline has been shown to improve attention and impulse control in animal models of N-(3-isopropoxypropyl)-4,5-dimethoxy-2-nitrobenzamide.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-10(2)23-7-5-6-16-15(18)11-8-13(21-3)14(22-4)9-12(11)17(19)20/h8-10H,5-7H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKQDEAALDFBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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